molecular formula C9H9ClN2S B2430113 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 850785-57-8

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B2430113
CAS RN: 850785-57-8
M. Wt: 212.7
InChI Key: OWTCGLDSMQLDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis Techniques and Building Blocks

  • The compound serves as a building block in the synthesis of various derivatives, including 7-azaindole and pyrrolopyrimidine nucleosides. For instance, Figueroa‐Pérez et al. (2006) demonstrated the use of similar compounds in the synthesis of 4-substituted 7-azaindole derivatives, leveraging their role as versatile building blocks (Figueroa‐Pérez et al., 2006).

Applications in Chemistry and Materials Science

  • The compound contributes to the field of organic chemistry and materials science, where it's used to synthesize unique molecular structures with potential applications in various domains. Nedolya et al. (2015) explored its use in the synthesis of pyrrolylpyridines, demonstrating its versatility in creating molecules with enhanced properties (Nedolya et al., 2015).

Development of Medicinal Compounds

  • It also has applications in the synthesis of medicinal compounds. In a study by Williams et al. (1998), derivatives of this compound were synthesized as part of a broader effort to develop new medicinal agents (Williams et al., 1998).

properties

IUPAC Name

7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCGLDSMQLDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=NC=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-2-chloropyridine (1.13 g, 8.84 mmol) in dichloromethane (22.7 ml) was cooled to −78° C. A solution of tert-butyl hyperchloride (2 ml, 17.7 mmol) in dichloromethane (6.8 ml) was added to the solution. The reaction mixture was stirred for 15 minutes and a solution of methylthioacetone (0.91 ml, 8.84 mmol) in dichloromethane (6.8 ml) was slowly added thereto. The reaction mixture was stirred for 90 minutes at the same temperature and a solution of triethylamine (1.36 ml, 8.84 mmol) in dichloromethane (6.8 ml) was added thereto. The reaction mixture was warmed to room temperature and water was added thereto. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography to give 100 mg of the titled compound as a white solid.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
solvent
Reaction Step Five

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